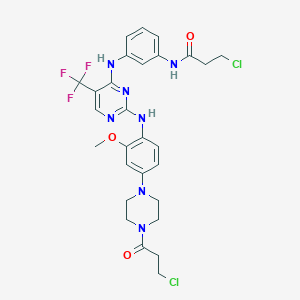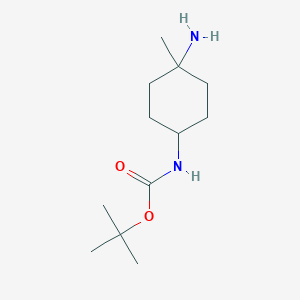
N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine: is a heterocyclic organic compound that belongs to the triazole family. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine typically involves the reaction of nitrile imines with guanidine derivatives. This regioselective synthesis proceeds smoothly under ambient conditions, yielding functionalized 1,2,4-triazoles with high regioselectivity . Another method involves the reaction of acyl hydrazides with isothioureas, oxidative coupling of N,N-dimethylguanidine with benzonitrile, and [3+2]-cycloaddition reactions of nitrile ylides with diazonium salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can produce a variety of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine are commonly used.
Major Products: The major products formed from these reactions include various substituted triazoles and amine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions . Additionally, the compound’s structure allows it to interact with biological targets, potentially inhibiting or activating specific enzymes and pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine
- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride
Comparison: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C5H10N4 |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
N,N,2-trimethyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-8(2)5-6-4-7-9(5)3/h4H,1-3H3 |
InChI-Schlüssel |
BIOADHFXWVAGSV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



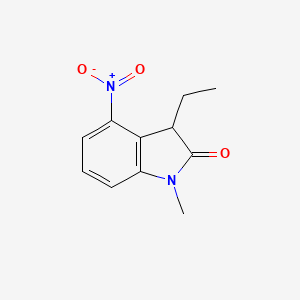
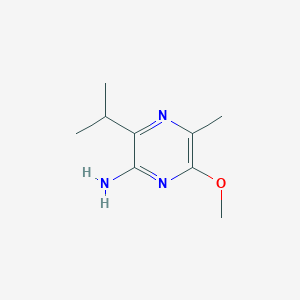
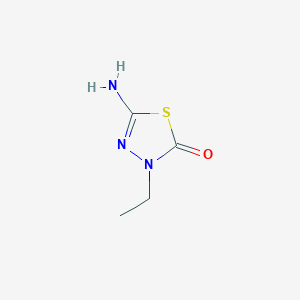
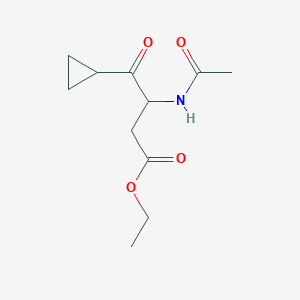
![tert-Butyl[4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B13101078.png)

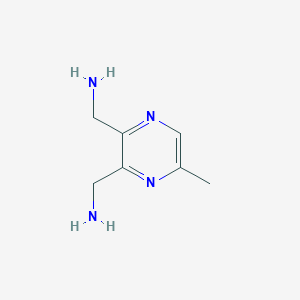
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)


![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)
